molecular formula C13H11N3O5S B4129047 methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B4129047
M. Wt: 321.31 g/mol
InChI Key: VRGPZIXENFWGJU-UHFFFAOYSA-N
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Description

Methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNTX and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MNTX involves the inhibition of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the breakdown of extracellular matrix proteins, which play a crucial role in cancer cell invasion and metastasis. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, MNTX can reduce cancer cell growth, inflammation, and pain.
Biochemical and Physiological Effects:
MNTX has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. MNTX has also been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using MNTX in lab experiments is its high solubility in various solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). This allows for easy preparation of MNTX solutions for in vitro experiments. However, one of the limitations of using MNTX in lab experiments is its low stability in aqueous solutions, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the research on MNTX. One of the areas of research is the development of MNTX analogs with improved activity and stability. Another area of research is the investigation of the potential use of MNTX in combination with other drugs for cancer treatment. Additionally, the potential use of MNTX in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, should be explored.
Conclusion:
In conclusion, MNTX is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNTX have been discussed in this paper. Further research on MNTX is warranted to explore its full potential in various areas of scientific research.

Scientific Research Applications

MNTX has been extensively studied for its potential applications in various areas, including cancer treatment, neuroprotection, and pain management. In cancer treatment, MNTX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MNTX has been shown to protect neurons from oxidative stress and inflammation. In pain management, MNTX has been shown to reduce neuropathic pain and inflammation.

properties

IUPAC Name

methyl 3-[(3-nitrophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-21-12(17)11-10(5-6-22-11)15-13(18)14-8-3-2-4-9(7-8)16(19)20/h2-7H,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGPZIXENFWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[(3-nitrophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate

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